molecular formula C5H3IO3 B099053 5-Iodofuran-2-carboxylic acid CAS No. 18614-11-4

5-Iodofuran-2-carboxylic acid

Cat. No. B099053
CAS RN: 18614-11-4
M. Wt: 237.98 g/mol
InChI Key: UKRYIKCRRFOEOD-UHFFFAOYSA-N
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Description

5-Iodofuran-2-carboxylic acid is a halogenated derivative of furan carboxylic acid, which is a significant biobased building block in the pharmaceutical and polymer industries. Although the provided papers do not directly discuss 5-iodofuran-2-carboxylic acid, they provide insights into the synthesis and properties of related furan compounds, which can be extrapolated to understand the characteristics of 5-iodofuran-2-carboxylic acid.

Synthesis Analysis

The synthesis of furan derivatives is a topic of interest in several studies. One approach for synthesizing furan carboxylic acids involves a dual-enzyme cascade system using galactose oxidase and alcohol dehydrogenases for the controlled synthesis of furan derivatives from 5-hydroxymethylfurfural . Another method includes the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with iodine or copper halides to produce 4-halo-5-hydroxyfuran-2(5H)-ones . Additionally, palladium-catalyzed coupling and iodocyclization of terminal alkynes have been used to prepare 2,5-disubstituted 3-iodofurans . These methods could potentially be adapted for the synthesis of 5-iodofuran-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. The X-ray single-crystal diffraction study of a related compound, 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, helps establish the structural characteristics of halogenated furans . The presence of iodine in the furan ring can influence the electronic and steric properties, which are crucial for the reactivity and interaction of the molecule.

Chemical Reactions Analysis

Furan derivatives participate in various chemical reactions. The iodine atom in halogenated furans, such as 3-iodofurans, can be used for further functionalization through cross-coupling reactions . The reactivity of the carboxylic acid group also allows for the formation of esters, amides, and other derivatives, which can be useful in synthesizing pharmaceuticals and polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their functional groups. For instance, the presence of a carboxylic acid group contributes to the acidity and potential for hydrogen bonding, affecting solubility and melting point. The iodine substitution can increase molecular weight and impact the volatility and stability of the compound. Although specific data on 5-iodofuran-2-carboxylic acid is not provided, these general trends in furan chemistry can be applied to predict its properties.

Safety and Hazards

The safety information for 5-Iodofuran-2-carboxylic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H319, and the precautionary statements are P305+P351+P338 .

Future Directions

The future of furan derivatives like 5-Iodofuran-2-carboxylic acid lies in their potential applications as sustainable substitutes for petroleum-derived chemicals . The use of biomass as a source for these chemicals represents a significant shift in the chemical industry .

Mechanism of Action

Target of Action

It is often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties , suggesting that they may affect multiple pathways.

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption and is bbb permeant .

properties

IUPAC Name

5-iodofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYIKCRRFOEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351885
Record name 5-Iodofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodofuran-2-carboxylic acid

CAS RN

18614-11-4
Record name 5-Iodofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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